molecular formula C21H18N2O5 B11352831 N,N-bis(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N,N-bis(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11352831
M. Wt: 378.4 g/mol
InChI Key: GOQLLMPSOJOUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of furan rings, a methoxyphenyl group, and an oxazole ring. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of furan-2-carboxaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with an appropriate oxazole precursor under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The furan rings and oxazole moiety can interact with enzymes and receptors, modulating their activity. This compound may inhibit the growth of microbial cells by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-BIS[(FURAN-2-YL)METHYL]-5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of furan, methoxyphenyl, and oxazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

N,N-bis(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H18N2O5/c1-25-16-8-6-15(7-9-16)20-12-19(22-28-20)21(24)23(13-17-4-2-10-26-17)14-18-5-3-11-27-18/h2-12H,13-14H2,1H3

InChI Key

GOQLLMPSOJOUAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.